molecular formula C10H8O3 B1281410 Benzofuran-3-carboxylic acid methyl ester CAS No. 4687-24-5

Benzofuran-3-carboxylic acid methyl ester

Cat. No.: B1281410
CAS No.: 4687-24-5
M. Wt: 176.17 g/mol
InChI Key: JBZWEVLMFYQKKZ-UHFFFAOYSA-N
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Description

Benzofuran-3-carboxylic acid methyl ester is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring this compound is characterized by a methyl ester group attached to the third position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuran-3-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another method includes the dehydration of phenoxyalkanone under acidic conditions . These reactions typically require specific catalysts and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of methyl benzofuran-3-carboxylate often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the benzofuran ring.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including benzofuran-3-carboxylic acid methyl ester, have been studied for their diverse biological properties:

  • Antimicrobial Activity : Research indicates that halogen derivatives of benzofuran-3-carboxylic acid exhibit antimicrobial properties. These compounds were evaluated for their effectiveness against various bacterial strains, demonstrating significant potential for development into new antimicrobial agents .
  • Pharmacological Potential : The compound has been investigated for its role in pharmaceutical applications, particularly in the context of anti-inflammatory and analgesic effects. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development .

Material Science Applications

This compound is also explored in material science:

  • Polymer Chemistry : The compound serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with tailored functionalities suitable for various applications .
  • Coatings and Adhesives : Due to its chemical stability and reactivity, this compound is utilized in formulating coatings and adhesives that require durability and resistance to environmental factors .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of benzofuran derivatives revealed that specific modifications to the benzofuran structure significantly enhanced their efficacy against resistant bacterial strains. The results indicated that introducing halogen substituents improved interaction with bacterial cell membranes, leading to increased antimicrobial potency .

Case Study 2: Synthesis Optimization

An investigation into the synthesis of this compound demonstrated that optimizing reaction conditions (such as temperature and catalyst concentration) could lead to higher yields and reduced reaction times. This optimization is crucial for scaling up production for industrial applications while maintaining cost-effectiveness .

Toxicological Profile

The safety profile of this compound has been assessed in various studies. It is generally considered to have low toxicity when handled properly. However, precautions are advised during synthesis and application due to potential irritative effects upon contact with skin or eyes .

Comparison with Similar Compounds

    Benzofuran: The parent compound without any substituents.

    Ethyl benzofuran-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

    Benzofuran-2-carboxylate: Differing in the position of the carboxylate group.

Uniqueness: Benzofuran-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the third position enhances its reactivity and potential for further functionalization compared to other benzofuran derivatives .

Biological Activity

Benzofuran-3-carboxylic acid methyl ester (BFM) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with BFM, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

BFM belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The methyl ester group at the carboxylic acid position enhances its solubility and bioavailability, making it a suitable candidate for various biological evaluations. Recent studies have focused on efficient synthesis methods for producing BFM and its derivatives, utilizing techniques such as microwave-assisted synthesis and heterocyclization methods .

Antimicrobial Activity

BFM exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of benzofuran-3-carboxylic acid demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMIC (μg/mL)
BFMS. aureus2.5
BFME. coli3.1
BFMCandida albicans100

Anticancer Activity

The anticancer potential of BFM has also been extensively studied. Various benzofuran derivatives have demonstrated potent cytotoxic effects against different cancer cell lines. For example, compounds derived from BFM have shown IC50 values in the low micromolar range against ovarian cancer cells (A2780), indicating significant growth inhibition .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the anticancer activity of several benzofuran derivatives:

  • Compound A exhibited an IC50 of 12 μM against A2780 cells.
  • Compound B showed an IC50 of 11 μM against the same cell line.
  • Other tested compounds displayed varying degrees of inhibition across different cancer types, including leukemia and breast cancer .

Anti-inflammatory and Other Biological Activities

Beyond antimicrobial and anticancer effects, BFM has been reported to possess anti-inflammatory properties. Research indicates that benzofuran compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . Additionally, some studies highlight their antioxidant capabilities, which contribute to their therapeutic potential in managing oxidative stress-related conditions .

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxic effects on various cancer cell lines
Anti-inflammatoryInhibition of inflammatory mediators
AntioxidantReduction of oxidative stress

Properties

IUPAC Name

methyl 1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZWEVLMFYQKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269655
Record name 3-Benzofurancarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-24-5
Record name 3-Benzofurancarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4687-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirring solution of 2.43 g (9.45 mmol) of 3-(2-Bromo-phenoxy) acrylic acid methyl ester, prepared as in Intermediate 17, 1.98 g (7.56 mmol, 0.8 equiv) of triphenylphosphine, 794 mg (9.45 mmol, 1.0 equiv) of NaHCO3, and 848 mg (3.78 mmol, 0.4 equiv) of palladium (II) acetate in 25 mL of DMF is heated to 110° C. for 16 h. After cooling to RT, the reaction mixture is diluted with 100 mL of Et2O and extracted with H2O (1×100 mL), dried (MgSO4), and the solvents removed in vacuo. Purification of the crude material by silica gel flash column chromatography afforded 650 mg of the title compound as a yellow oil: 1H NMR (CDCl3, 300 MHz) δ8.22 (s, 1H), 8.06 (m, 1H), 7.55 (m, 1H), 7.37 (m, 2H), 3.95 (s, 3H); Rf =0.50 in hexane/EtOAc 5/1.
Name
3-(2-Bromo-phenoxy) acrylic acid methyl ester
Quantity
2.43 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
794 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
848 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a DMF (8.0 mL) solution of 1-benzofuran-3-yl trifluoromethanesulfonic acid (1.00 g, 3.76 mmol), 1,1′-diphenylphosphinoferrocene (128 mg, 231 μmol) and palladium acetate (26.0 mg, 116 μmol), methanol (3.5 mL) and triethylamine (1.05 mL, 7.53 mmol) were added thereto at room temperature. Carbon monoxide gas was bubbled for 20 minutes, and then under a carbon monoxide atmosphere, the mixture was heated and stirred at 60° C. for 3 hours. Water (50 mL) was added, and then the mixture was extracted with ethyl acetate (2×30 mL). The organic layer was combined, washed with 1N-hydrochloric acid (30 mL), and then dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure. The obtained residue was purified using silica gel flash column chromatography (Biotage AB: column No. 40M, hexane:diethyl ether=95:5), to obtain the title compound (570 mg, 3.24 mmol, 86%) as a transparent oily matter.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
1-benzofuran-3-yl trifluoromethanesulfonic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
1,1′-diphenylphosphinoferrocene
Quantity
128 mg
Type
catalyst
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

A mixture of benzo[b]furan-3-yl trifluoromethanesulfonate (5.00 g, 18.8 mmol), triethylamine (5.2 ml, 37.3 mmol), palladium (II) acetate (0.130 g, 0.579 mmol), 1, 1'-bis(diphenylphosphino)ferrocene (0.628 g, 1.13 mmol), and methanol (17 ml) in dimethylformamide (40 ml) was purged with carbon monoxide for 20 minutes and stirred under a carbon monoxide balloon at 60° C. for 2.5 hours. The reaction mixture was allowed to cool, diluted with water (250 ml) and extracted with ethyl acetate (2×100 ml). The extracts were washed with 1M hydrochloric acid (100 ml) then saturated brine (100 ml), combined and dried (magnesium sulfate). The solvent was evaporated and the residue purified by flash chromatography, eluting with 5% ethyl acetate in petrol (60°-80°) then 10% ethyl acetate in petrol (60°-80°), to afford the title compound (2.65 g, 80%) as a pale yellow oil; δH (CDCl3) 3.94 (3H, s, CO2CH3), 7.34-7.39 (2H, m, ArH), 7.53 (1H, m, ArH), 8.07 (1H, m, ArH), 8.26 (1H, s, 2-H).
Name
benzo[b]furan-3-yl trifluoromethanesulfonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0.628 g
Type
catalyst
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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